Benzyl 3-(tosyloxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-16-9-11-19(12-10-16)27(23,24)26-18-8-5-13-21(14-18)20(22)25-15-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHWUSIZDJTLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Tosylation of Hydroxypiperidine Derivatives
A widely reported method begins with N-Boc-3-hydroxypiperidine, which undergoes tosylation using p-toluenesulfonyl chloride (TsCl) in the presence of a base. For example:
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Reaction Setup : N-Boc-3-hydroxypiperidine (1 equiv) is dissolved in dichloromethane (DCM) at 0°C.
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Base Addition : Triethylamine (TEA, 2.2 equiv) is introduced to deprotonate the hydroxyl group.
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Tosylation : TsCl (1.1 equiv) is added dropwise, and the mixture is stirred at 25°C for 12–24 hours.
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Workup : The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with DCM. Purification via silica gel chromatography yields tert-butyl 3-(tosyloxy)piperidine-1-carboxylate with ≥93% purity.
This method is favored for its simplicity and high yield, though it requires careful control of stoichiometry to avoid over-tosylation.
Multi-Step Derivatization via Protective Group Manipulation
Alternative routes involve intermediate protection/deprotection steps to enhance regioselectivity. For instance:
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Benzylation : Piperidine is first benzylated using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaH) to form N-benzylpiperidine.
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Hydroxylation : The 3-position is hydroxylated via oxidation or nucleophilic substitution.
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Tosylation : The hydroxyl group is converted to a tosylate using TsCl and pyridine.
This approach is modular but involves additional steps, reducing overall efficiency (typical yield: 65–75%).
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. Key adaptations include:
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Continuous Flow Reactors : Tosylation reactions are conducted in flow systems to improve heat transfer and reduce reaction times.
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Solvent Recycling : DCM is recovered via distillation, minimizing waste.
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Catalytic Bases : Pyridine is replaced with recyclable polymer-supported bases to streamline purification.
A representative large-scale protocol from patent literature outlines:
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Bulk Tosylation : 10 kg batches of N-Boc-3-hydroxypiperidine are processed with TsCl in DCM using automated dosing systems.
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Crystallization : The product is isolated via anti-solvent crystallization (hexane/DCM), achieving 89% yield and >99% purity.
Optimization and Troubleshooting
Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Higher temps → side reactions |
| TsCl Equivalents | 1.1–1.3 | Excess → di-tosylation |
| Solvent | DCM or THF | DCM improves solubility |
Common Pitfalls
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Moisture Sensitivity : TsCl hydrolyzes readily; reactions require anhydrous conditions.
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Byproduct Formation : Di-tosylated byproducts are mitigated by controlling TsCl stoichiometry.
Analytical Characterization
Critical analytical data for this compound include:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Tosylation | 93 | 99 | High | Moderate |
| Multi-Step | 75 | 95 | Moderate | Low |
| Industrial | 89 | 99 | High | High |
The direct tosylation method offers the best balance of yield and simplicity, while industrial protocols excel in scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(tosyloxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The toluene-4-sulfonyloxy group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted piperidine derivatives.
Hydrolysis: Piperidine-1-carboxylic acid.
Reduction: Piperidine-1-carbinol.
Scientific Research Applications
Chemical Properties and Structure
Benzyl 3-(tosyloxy)piperidine-1-carboxylate is characterized by its piperidine ring structure with a benzyl group and a tosylate moiety. The presence of the tosyl group enhances its electrophilic reactivity, making it a valuable intermediate for further chemical transformations. Its molecular formula is with a molecular weight of 389.47 g/mol.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups. This property makes it useful for synthesizing more complex molecules in pharmaceutical development.
Medicinal Chemistry
Piperidine derivatives, including this compound, are known for their potential pharmacological activities. Research indicates that compounds with similar structures may exhibit a range of biological effects, including:
- Antimicrobial Activity : Some piperidine derivatives have shown promise as antimicrobial agents.
- Neuropharmacological Effects : Due to their ability to interact with neurotransmitter systems, these compounds may have applications in treating neurological disorders.
- Anticancer Properties : Investigations into related compounds suggest potential anticancer activities, warranting further exploration of this compound in this context.
Case Study 1: Nucleophilic Substitution Reactions
In a study examining the reactivity of various tosylate compounds, this compound was found to effectively undergo nucleophilic substitution with amines and alcohols, leading to diverse product formation. This highlights its utility as a versatile building block in synthetic organic chemistry.
A screening of piperidine derivatives revealed that compounds structurally related to this compound exhibited significant activity against certain cancer cell lines. Further studies are needed to elucidate the specific mechanisms and therapeutic potential of this compound.
Comparison Table of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzyl 3-(tosyloxy)propanoate | One tosyl group | Simpler structure, less reactive |
| 1-Benzylpiperidin-4-one | No tosyl group | Different reactivity profile |
| Benzyl 4-(tosyloxy)piperidine-1-carboxylate | Two tosyl groups | Enhanced reactivity |
Mechanism of Action
The mechanism of action of Benzyl 3-(tosyloxy)piperidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The toluene-4-sulfonyloxy group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in the synthesis of various biologically active molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Structure Variations
a) Benzyl 4-(Tosyloxy)piperidine-1-carboxylate
- Structure : Tosyloxy group at the 4-position of piperidine.
- Applications : Similar reactivity as a leaving group but steric and electronic differences due to substituent position.
- Safety: No specific hazards reported, but toxicological data remain uninvestigated .
b) tert-Butyl 3-(Tosyloxy)pyrrolidine-1-carboxylate
- Structure : Tosyloxy group on a pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).
- Reactivity : Pyrrolidine derivatives exhibit faster ring-opening due to increased ring strain compared to piperidines .
- Molecular Weight : Lower (e.g., tert-butyl derivatives ~265–359 g/mol ) vs. benzyl piperidine analogs (~333–359 g/mol ).
Functional Group Variations
a) Benzyl 4-Aminopiperidine-1-carboxylate
- Structure: Amino group at the 4-position.
- Reactivity: The amino group enables nucleophilic reactions (e.g., amidation), contrasting with the tosyloxy group’s role in substitution .
b) Benzyl 3-(3-Ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
- Structure: Ethoxycarbonylpropanoyl group at the 3-position.
- Applications : The ketone-ester moiety facilitates carbonyl-based reactions (e.g., Grignard additions) rather than substitutions .
- Molecular Weight : 333.38 g/mol , slightly lower than tosyloxy analogs.
c) Benzyl 3-Chloropiperidine-1-carboxylate
Biological Activity
Benzyl 3-(tosyloxy)piperidine-1-carboxylate is a compound belonging to the piperidine family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a tosyl group. The tosyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The general structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions due to the electrophilic nature of the tosyl group. This allows for the introduction of various nucleophiles, potentially leading to compounds with diverse biological activities.
Key Mechanisms:
- Nucleophilic Substitution : The tosyl group can be replaced by nucleophiles such as amines or alcohols, which can alter the biological properties of the compound.
- Reduction Reactions : The compound can be reduced to form piperidine derivatives that may exhibit different pharmacological activities.
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, certain piperidine-based compounds have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties . The mechanism often involves interference with cellular signaling pathways that regulate cell proliferation and survival.
Neuropharmacological Effects
Piperidine derivatives are known for their interactions with neurotransmitter systems. Some studies suggest that compounds similar to this compound may act as ligands for muscarinic acetylcholine receptors, influencing cognitive functions and memory . This interaction could potentially lead to applications in treating neurodegenerative diseases like Alzheimer's.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzyl 3-(tosyloxy)propanoate | One tosyl group | Limited data; potential antimicrobial |
| 1-Benzylpiperidin-4-one | No tosyl group | Anticancer properties |
| 4-Tosyloxymethylpiperidine | Single tosyl group | Neuropharmacological effects |
| Benzyl 4-(tosyloxy)piperidine-1-carboxylate | Dual tosyl groups | Enhanced reactivity; potential applications |
Case Studies and Research Findings
Research has shown that modifications in the piperidine structure can lead to significant changes in biological activity. For example, a study focusing on a series of piperidine derivatives reported enhanced cytotoxicity against cancer cell lines when specific substituents were introduced .
Another investigation into the neuropharmacological effects of piperidines indicated that certain derivatives could effectively inhibit acetylcholinesterase activity, which is crucial for cognitive function . These findings suggest that this compound may also have similar inhibitory effects, warranting further exploration.
Q & A
Q. What are the optimal synthetic routes for preparing Benzyl 3-(tosyloxy)piperidine-1-carboxylate?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution. For example, the hydroxyl group at the 3-position of the piperidine ring can be tosylated using tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. A proposed route involves:
Protection of piperidine’s amine with a benzyloxycarbonyl (Cbz) group.
Tosylation of the 3-hydroxy group under anhydrous conditions at 0–5°C.
Key reagents: TsCl, pyridine, dichloromethane (DCM). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Purify via column chromatography using silica gel .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Use a combination of:
- NMR spectroscopy : Confirm the presence of the benzyl group (δ ~7.3 ppm, aromatic protons) and tosyloxy group (δ ~2.4 ppm for methyl protons).
- Mass spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₂₀H₂₁NO₅S).
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution. Cross-reference with literature data from analogous piperidine derivatives .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid moisture and oxidizing agents, as the tosyloxy group is susceptible to hydrolysis. Monitor degradation via periodic NMR analysis .
Advanced Research Questions
Q. How does the tosyloxy group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer: The tosyloxy group acts as a superior leaving group compared to hydroxyl due to its electron-withdrawing sulfonyl moiety. Reactivity can be modulated by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
- Nucleophile strength : Use amines (e.g., benzylamine) or thiols in excess (2–3 equiv).
Example: Replace tosyloxy with azide using NaN₃ in DMF at 60°C for 12 hours. Monitor via IR (azide peak ~2100 cm⁻¹) .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?
- Methodological Answer: Conduct accelerated stability studies:
Prepare buffer solutions (pH 1–13).
Incubate the compound at 37°C for 24–72 hours.
Analyze degradation products via LC-MS.
Key finding : The compound is stable at neutral pH but hydrolyzes rapidly under acidic (pH <3) or basic (pH >10) conditions, forming 3-hydroxypiperidine derivatives .
Data Contradiction Analysis
Q. Why do different studies report varying yields in substitution reactions involving this compound?
- Methodological Answer: Discrepancies arise from:
- Reaction conditions : Higher yields (80–90%) are achieved in anhydrous DMF with 4Å molecular sieves, while moisture-contaminated systems drop yields to <50%.
- Catalyst use : Additives like KI (10 mol%) improve nucleophilic displacement efficiency by stabilizing transition states.
Reference kinetic studies in for optimized protocols .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
